N-Benzylbenzamide
Overview
Description
N-Benzylbenzamide is an organic compound that inhibits the activity of tyrosinase . It is a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .
Synthesis Analysis
This compound can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. The catalyst used in this process is superior, recoverable, and provides active sites for the synthesis of benzamides .Molecular Structure Analysis
The molecular formula of this compound is C14H13NO . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 30 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide (aromatic) .Chemical Reactions Analysis
This compound is a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . It is synthesized through direct condensation of carboxylic acids and amines .Physical and Chemical Properties Analysis
This compound is a white fine crystalline powder . It has a density of 1.0694 (rough estimate), a melting point of 104-106 °C (lit.), and a boiling point of 350.95°C (rough estimate) . The vapor pressure is 1.56E-07mmHg at 25°C, and the refractive index is 1.5780 (estimate) .Scientific Research Applications
Synthesis of Isoindolones : N-Benzylbenzamides, when treated with LDA (Lithium Diisopropylamide), undergo cyclization to form partially saturated isoindolones. These isoindolones are significant due to their resistance to rearomatization, making them useful in synthetic organic chemistry (Clayden, Menet, & Mansfield, 2000).
Radio- or Chemotherapy Sensitizers : N-Substituted benzamides have clinical applications as sensitizers in radio- or chemotherapy. They can induce apoptosis and inhibit NFκB activation, suggesting their potential use in cancer treatment (Liberg, Lazarevic, Pero, & Leanderson, 1999).
Titration of Alkyllithiums : N-Benzylbenzamide reacts with BuLi (Butyllithium) to form a deep blue dianion, which is useful in titrating various alkyllithiums, a process important in organometallic chemistry (Burchat, Chong, & Nielsen, 1997).
Phytochemical Applications : Extracted from natural sources like Salvadora persica, this compound exhibits significant antibacterial activity and inhibits human collagen-induced platelet aggregation (Khalil, 2006).
Melanoma Imaging : Certain this compound derivatives have been used in melanoma imaging, exhibiting high uptake in melanoma metastases, making them potential candidates for non-invasive cancer detection and therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Tyrosinase Inhibition : this compound derivatives can effectively inhibit tyrosinase, an enzyme crucial in melanin formation, thus finding potential use in cosmetic and dermatological applications to treat hyperpigmentation and related disorders (Cho, Roh, Sun, Kim, & Park, 2006).
Antitumor Activities : Novel this compound derivatives have been shown to inhibit tubulin polymerization, exhibiting significant antiproliferative activities against cancer cell lines, suggesting their use in cancer therapy (Zhu, Li, Shuai, Liu, Yang, Tan, Zheng, Yao, Xu, Zhu, Yang, Chen, & Xu, 2021).
Mechanism of Action
Target of Action
N-Benzylbenzamide has been found to interact with several targets. One of its primary targets is tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also targets soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ) . These targets are involved in various physiological processes, including pigmentation, inflammation, and metabolic regulation.
Mode of Action
This compound acts as an inhibitor of tyrosinase , thereby affecting the production of melanin . It also modulates the activity of sEH and PPARγ, which can improve conditions like diabetes and hypertension .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway, leading to potential changes in pigmentation . The modulation of sEH and PPARγ affects various metabolic pathways, potentially improving conditions related to metabolic syndrome .
Pharmacokinetics
Studies have suggested that this compound derivatives have good adme properties .
Result of Action
The inhibition of tyrosinase by this compound can lead to changes in melanin production, potentially affecting skin pigmentation . The modulation of sEH and PPARγ can lead to improvements in conditions related to metabolic syndrome, such as diabetes and hypertension .
Biochemical Analysis
Biochemical Properties
N-Benzylbenzamide has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the production of melanin . This interaction suggests that this compound could potentially be used in the treatment of conditions related to melanin overproduction .
Cellular Effects
Its ability to inhibit tyrosinase suggests that it could influence cell function by altering melanin production .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of tyrosinase . By binding to this enzyme, this compound prevents it from catalyzing the production of melanin .
Metabolic Pathways
Given its interaction with tyrosinase, it is likely that it plays a role in the metabolic pathway of melanin production .
Properties
IUPAC Name |
N-benzylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUCICFTHBFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164000 | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-70-7 | |
Record name | N-Benzylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1485-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1485-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX9K7MD23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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